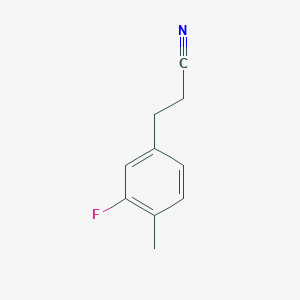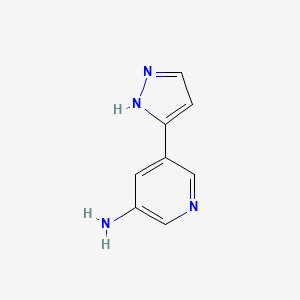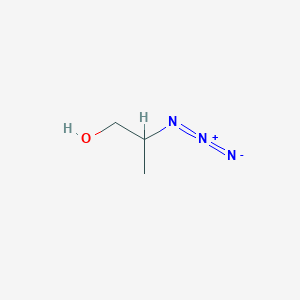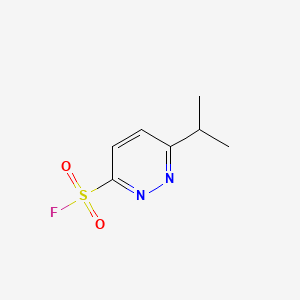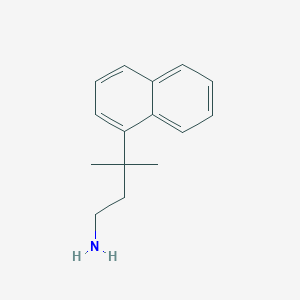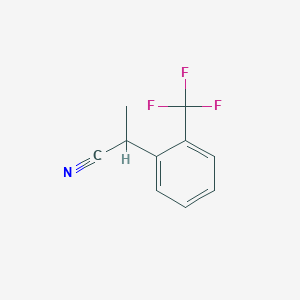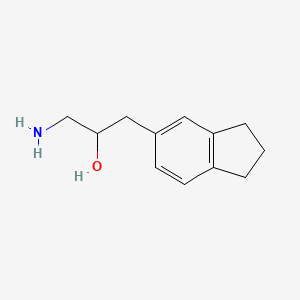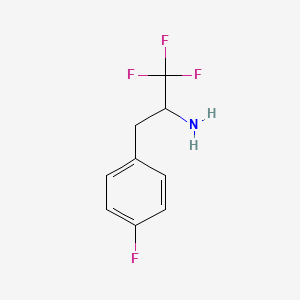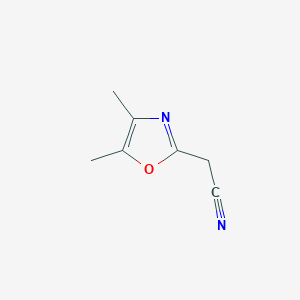
2-Oxazoleacetonitrile, 4,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazoleacetonitrile, 4,5-dimethyl- is a heterocyclic organic compound that features an oxazole ring substituted with two methyl groups at the 4 and 5 positions and a nitrile group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazoleacetonitrile, 4,5-dimethyl- typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Industrial Production Methods: Industrial production methods for 2-Oxazoleacetonitrile, 4,5-dimethyl- often involve continuous flow processes to ensure safety and efficiency. For example, the use of manganese dioxide packed in a column for the oxidative aromatization step can improve the safety profile and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxazoleacetonitrile, 4,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Cycloaddition: Formation of multisubstituted oxazoles via [3 + 2] cycloaddition reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Palladium catalysts, phosphine ligands.
Cycloaddition: Benzimidates, 2H-azirines, ZnCl2 catalyst.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-Oxazoleacetonitrile, 4,5-dimethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Oxazoleacetonitrile, 4,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound being synthesized.
Comparaison Avec Des Composés Similaires
Imidazoles: Another class of heterocyclic compounds with similar structural motifs and applications.
Uniqueness: 2-Oxazoleacetonitrile, 4,5-dimethyl- is unique due to its specific substitution pattern and the presence of a nitrile group, which can impart distinct reactivity and properties compared to other oxazoles, imidazoles, and thiazoles .
Propriétés
Formule moléculaire |
C7H8N2O |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
2-(4,5-dimethyl-1,3-oxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C7H8N2O/c1-5-6(2)10-7(9-5)3-4-8/h3H2,1-2H3 |
Clé InChI |
LHQFIYXZSHKWHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



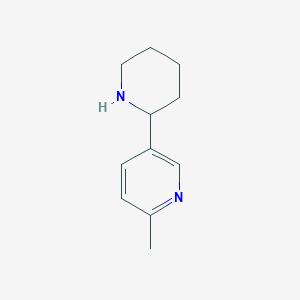
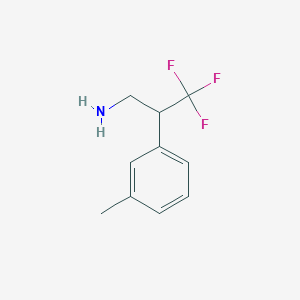
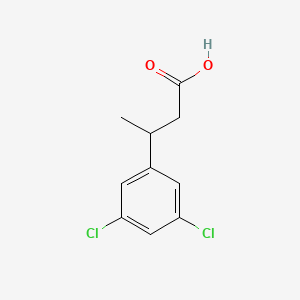
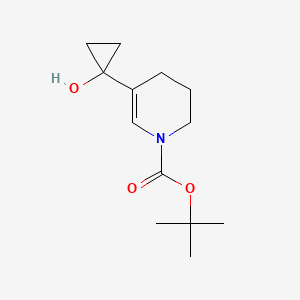
![{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13589728.png)
